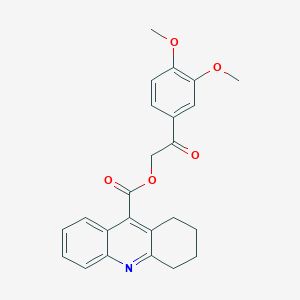
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a useful research compound. Its molecular formula is C24H23NO5 and its molecular weight is 405.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a member of a class of molecules that has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Synthesis
The molecular formula for this compound is C19H21N1O5 with a complex structure that includes a tetrahydroacridine core. The synthesis typically involves several steps including the formation of the tetrahydroacridine scaffold followed by the introduction of the dimethoxyphenyl and oxoethyl groups. The detailed synthetic route can be referenced in various studies focusing on similar compounds .
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Acetylcholinesterase (AChE) : AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme can enhance cholinergic signaling, which is beneficial in treating cognitive deficits associated with AD .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in reducing oxidative stress—a major contributor to neurodegeneration. The antioxidant capacity has been evaluated using assays such as DPPH and FRAP .
- Anti-Aggregation Properties : It has been shown to inhibit the aggregation of amyloid-beta peptides (Aβ40 and Aβ42), which are implicated in the pathology of Alzheimer’s disease. The compound's ability to inhibit these aggregates suggests a potential for neuroprotective effects .
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- IC50 Values : The compound has been tested for its IC50 values against various enzymes and free radicals. For instance, it showed an IC50 value of approximately 5 μM in inhibiting AChE activity .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that it possesses moderate cytotoxic effects against certain cancer cell lines while exhibiting low toxicity towards normal cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Models : In animal models mimicking Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .
- Cancer Cell Lines : In vitro testing against various cancer cell lines demonstrated selective cytotoxicity. For example, it showed significant activity against A549 lung cancer cells with an IC50 value of 11.20 µg/mL .
Comparative Biological Activity Table
Propiedades
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-21-12-11-15(13-22(21)29-2)20(26)14-30-24(27)23-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)23/h3,5,7,9,11-13H,4,6,8,10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKNFSSOGJWVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














